molecular formula C10H19NO4 B1359287 tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 147722-75-6

tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B1359287
M. Wt: 217.26 g/mol
InChI Key: BSTWKRUNXOFBPE-UHFFFAOYSA-N
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Description

“tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 217.27 .


Molecular Structure Analysis

The IUPAC name of this compound is “tert-butyl 3-hydroxy-4-(hydroxymethyl)-1-pyrrolidinecarboxylate”. The InChI code is “1S/C10H19NO4/c1-10(2,3)15-9(14)11-4-7(6-12)8(13)5-11/h7-8,12-13H,4-6H2,1-3H3” and the InChI key is "BSTWKRUNXOFBPE-UHFFFAOYSA-N" .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 217.26 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4. The compound has a rotatable bond count of 3. Its exact mass is 217.13140809 g/mol and its monoisotopic mass is also 217.13140809 g/mol. The topological polar surface area is 70 Ų. It has a heavy atom count of 15 .

Scientific Research Applications

Enantioselective Synthesis

  • Asymmetric Nitrile Anion Cyclization : A method for the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization is notable. This process involves a five-step chromatography-free synthesis resulting in high yields and enantiomeric excesses (ee) of up to 99% (Chung et al., 2005).

Structural Analysis and Characterization

  • Crystal Structure Analysis : The crystal and molecular structure of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl}-carbamate, an example of a trisubstituted pyrrolidin-2-one, was determined, revealing insights into its molecular geometry and intramolecular hydrogen bonding patterns (Weber et al., 1995).

Synthesis of Analgesic Agents

  • Anti-inflammatory and Analgesic Synthesis : The synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones as potential anti-inflammatory and analgesic agents. Some synthesized compounds demonstrated anti-inflammatory activities comparable to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).

Palladium-Catalyzed Coupling Reactions

  • Palladium-Catalyzed Synthesis : The use of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate in palladium-catalyzed coupling reactions with arylboronic acids, forming a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, is an example of how this chemical framework can be modified for diverse applications (Wustrow & Wise, 1991).

X-ray and DFT Analyses

  • Molecular and Crystal Structure Analysis : Detailed X-ray crystallographic and DFT analyses of various tert-butyl-substituted compounds were conducted to understand their structural properties and intramolecular interactions (Çolak et al., 2021).

Synthesis of Azasugars

  • Asymmetric Synthesis for Azasugars : Research focused on the asymmetric synthesis of protected polyhydroxylated pyrrolidines, key intermediates for the synthesis of pyrrolidine azasugars, demonstrating the relevance of this chemical structure in the creation of complex organic molecules (Huang Pei-qiang, 2011).

Safety And Hazards

Precautionary statements for this compound include: Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-4-7(6-12)8(13)5-11/h7-8,12-13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTWKRUNXOFBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HA Namanja-Magliano, GB Evans, RK Harijan… - Biochemistry, 2017 - ACS Publications
Mycobacterium tuberculosis 5′-deoxyadenosine/5′-methylthioadenosine nucleosidase (Rv0091) catalyzes the N-riboside hydrolysis of its substrates 5′-methylthioadenosine (MTA) …
Number of citations: 15 pubs.acs.org

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